![molecular formula C12H16ClNO3 B2946095 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide CAS No. 851903-81-6](/img/structure/B2946095.png)

2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide” is a chemical compound with the CAS Number: 851903-81-6 . It has a molecular weight of 257.72 and is typically stored at room temperature . The compound is in the form of an oil .

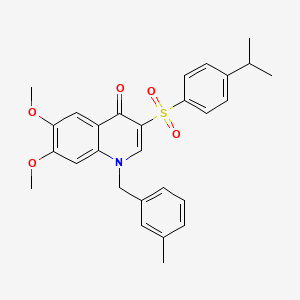

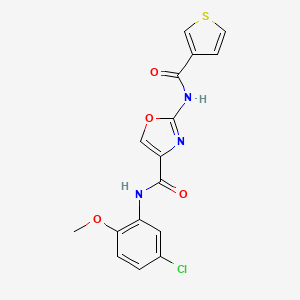

Molecular Structure Analysis

The InChI code for this compound is1S/C12H16ClNO3/c1-14(11(15)7-13)8-9-5-4-6-10(16-2)12(9)17-3/h4-6H,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

Nitric Oxide Synthesis Stimulation

This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. In a study published in Applied Sciences, researchers synthesized this compound as an isoquinoline precursor (IQP) and investigated its interaction with neurotransmitters and its effects on nitric oxide synthase in gastric smooth muscles .

Nonlinear Optical Material Research

In the field of materials science, particularly in the study of nonlinear optical (NLO) activity, derivatives of this compound have been used. For instance, organic crystals like E4FMN, which share a similar structural motif, have been grown for their efficient NLO properties, useful in frequency conversion and optoelectronic applications .

Pharmacological Applications

The compound’s role in pharmacology includes its potential as a biologically active molecule. It has been associated with neurotransmitters such as acetylcholine and serotonin, which are crucial in various physiological processes .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate and starting reagent. Its benzylic position makes it a candidate for reactions like nucleophilic substitution, which is fundamental in the synthesis of various organic compounds .

Medicinal Chemistry

In medicinal chemistry, the compound is part of the synthesis pathways for developing new drugs. It can act as an intermediate in the creation of molecules with potential therapeutic effects .

Biochemistry Research

The compound’s applications in biochemistry are linked to its role as an inhibitor of specific enzymes. For example, similar compounds have been used to inhibit human carboxylesterase-2, which is significant in drug metabolism .

Industrial Uses

Industrially, this compound and its derivatives are utilized in the Suzuki–Miyaura coupling process, a widely applied method for forming carbon-carbon bonds in the production of pharmaceuticals and fine chemicals .

Environmental Applications

While direct environmental applications of this specific compound were not found, structurally related compounds are used in environmental chemistry for the synthesis of chemicals that may have environmental significance .

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, altering membrane permeability, or affecting signal transduction pathways .

Result of Action

The molecular and cellular effects of 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-14(11(15)7-13)8-9-5-4-6-10(16-2)12(9)17-3/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHUEZPKAGSLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC=C1)OC)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile](/img/structure/B2946013.png)

![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)

![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2946025.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)

![N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2946035.png)